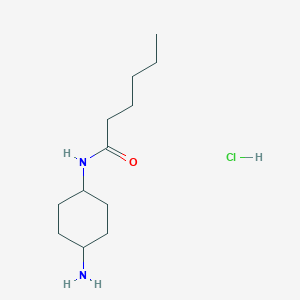

N-(4-aminocyclohexyl)hexanamide hydrochloride

Description

N-(4-aminocyclohexyl)hexanamide hydrochloride is a synthetic organic compound featuring a cyclohexylamine core substituted with a hexanamide chain and a hydrochloride salt. The hydrochloride salt enhances solubility in aqueous environments, a critical property for bioavailability.

Properties

IUPAC Name |

N-(4-aminocyclohexyl)hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.ClH/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11;/h10-11H,2-9,13H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJRHRSHMQHJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Synthesis

The synthesis begins with the selection of appropriate raw materials, primarily:

- 4-Aminocyclohexanol or 4-nitrophenyl acetic acid derivatives

- Hexanoyl chloride or related acyl chlorides

The initial step involves forming an amide bond between the amino group of 4-aminocyclohexanol and the acyl chloride. This step is crucial for establishing the core structure of the compound.

- Solvent: Dichloromethane (DCM) or ethanol

- Base: Triethylamine or pyridine to neutralize HCl generated

- Temperature: 0°C to room temperature to control reactivity

4-Aminocyclohexanol + Hexanoyl chloride → N-(4-aminocyclohexyl)hexanamide (intermediate)

Formation of the Intermediate

The primary amide formed is then subjected to further functionalization, typically involving:

- Protection/deprotection steps if necessary

- Introduction of amino groups via reduction or substitution reactions

- Hydrogenation of nitro derivatives (from nitrophenyl precursors) over Pd/C catalysts at controlled temperatures (40-60°C) under mild pressure (0.1-4 bar) to yield amino derivatives with high selectivity.

- The process often occurs in protic solvents like ethanol or water, which facilitate hydrogen transfer and improve safety.

Hydrochloride Salt Formation

The free base amide is then converted into its hydrochloride salt to improve stability and solubility:

- Reagents: Hydrochloric acid gas or concentrated HCl

- Conditions: Reflux in ethanol or acetonitrile, followed by cooling to precipitate the salt

- Purification: Crystallization from suitable solvents such as acetonitrile or ether

Note: Patent literature emphasizes avoiding highly corrosive or inflammable solvents such as ether in industrial processes, favoring ethanol or aqueous media.

Optimization for Industrial Scale

Research and patent data suggest that the process is optimized for large-scale production by:

- Using catalytic hydrogenation with Raney-Nickel or palladium catalysts

- Conducting reactions under controlled temperature and pressure to maximize yield and selectivity

- Employing environmentally friendly solvents and minimizing hazardous reagents

Data Table: Summary of Preparation Methods

| Step | Starting Material | Reagent | Solvent | Conditions | Product | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Aminocyclohexanol | Hexanoyl chloride | DCM or ethanol | 0°C to RT, triethylamine | N-(4-aminocyclohexyl)hexanamide | Amide formation |

| 2 | Nitro derivative | Pd/C, H2 | Ethanol/water | 40-60°C, 0.1-4 bar | Amino derivative | Hydrogenation |

| 3 | Free amide | HCl gas or HCl solution | Ethanol or acetonitrile | Reflux | Hydrochloride salt | Salt formation |

Research Findings and Innovations

- Hydrogenation of nitrophenyl derivatives is a key step, with recent innovations focusing on safer, more efficient catalysts and solvents.

- Ester derivatives such as ethyl or methyl esters are used as intermediates, which can be separated into cis/trans isomers, with trans-isomers favored for biological activity.

- Environmental considerations have led to processes that avoid highly flammable solvents like ether, favoring ethanol or aqueous media.

Chemical Reactions Analysis

N-(4-aminocyclohexyl)hexanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N-(4-aminocyclohexyl)hexanamide hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)hexanamide hydrochloride involves its interaction with specific molecular targets. The aminocyclohexyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects on cellular pathways and processes are subjects of ongoing research, aiming to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-(4-aminocyclohexyl)hexanamide hydrochloride, highlighting key differences in substituents, molecular weight, and inferred properties:

Key Structural and Functional Differences:

Substituent Diversity: The target compound’s hexanamide chain contrasts with analogs featuring thiophene (sulfur-containing heterocycle), benzodioxin (oxygen-rich ring), or chlorobenzyl (aromatic Cl-substituted) groups. N-Methylation in the benzodioxin analog (MW 340.8) may reduce polarity and alter metabolic stability compared to the unmethylated target compound .

Physicochemical Properties :

- Solubility : Hydrochloride salts in all compounds enhance aqueous solubility, but bulkier substituents (e.g., benzodioxin) may counteract this effect due to increased molecular weight .

- Lipophilicity (logP) : Chlorobenzyl (Cl) and thiophene groups likely increase logP compared to the target compound’s aliphatic hexanamide chain, impacting membrane permeability .

This suggests that the target compound’s amide bond may involve similar coupling reactions .

Biological Implications: Hydroxamic acid analogs (e.g., ) are known for metal chelation (e.g., histone deacetylase inhibition), whereas the target compound’s amide group may favor hydrogen bonding with biological targets like proteases or GPCRs .

Biological Activity

N-(4-aminocyclohexyl)hexanamide hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 225.35 g/mol. The compound features a cyclohexyl group substituted with an amino group at the para position, linked to a hexanamide chain. This unique structure allows for various interactions with biological targets, making it a candidate for further investigation in drug development and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that the aminocyclohexyl moiety may modulate the activity of certain enzymes or receptors, influencing various cellular processes.

Potential Targets

- Enzymes : The compound may interact with enzymes involved in metabolic pathways, potentially altering their activity.

- Receptors : It is hypothesized that this compound could bind to receptors associated with cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Studies are ongoing to explore its effects on cancer cell lines, particularly concerning its ability to inhibit tumor growth and metastasis.

- Neuroprotective Effects : There is interest in its potential role in neurodegenerative diseases, given its structural similarities to other neuroprotective agents.

- Antimicrobial Activity : Initial findings suggest that the compound may possess antibacterial properties, warranting further investigation into its efficacy against various pathogens.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key structural features of related compounds:

| Compound Name | Structural Features |

|---|---|

| N-(4-aminocyclohexyl)butanamide | Shorter carbon chain (butane) |

| N-(4-aminocyclohexyl)pentanamide | Intermediate carbon chain length (pentane) |

| N-(4-aminocyclohexyl)heptanamide | Longer carbon chain (heptane) |

These compounds differ primarily in the length of the carbon chain attached to the aminocyclohexyl group, which may influence their chemical properties and biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cellular Proliferation Assays : In vitro studies demonstrated that treatment with the compound resulted in reduced proliferation rates in certain cancer cell lines, suggesting potential anticancer effects.

- Mechanistic Studies : Research focused on elucidating the binding affinities of the compound to various receptors has provided insights into its mechanism of action, indicating specific interactions that could lead to therapeutic applications.

- Toxicological Assessments : Preliminary toxicology studies have shown a favorable safety profile, although further comprehensive assessments are necessary to establish long-term safety and efficacy.

Q & A

Q. How can researchers optimize the synthesis of N-(4-aminocyclohexyl)hexanamide hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of coupling reagents and reaction conditions. For cyclohexylamine derivatives, carbodiimide-based coupling agents (e.g., EDC/HOBt) are commonly used for amide bond formation. Post-reaction purification via recrystallization or column chromatography is critical to remove unreacted hexanoic acid derivatives. Purity validation should employ HPLC (>95%) and NMR (e.g., confirming absence of residual solvents like DMF) . Safety protocols for handling intermediates (e.g., amines, acyl chlorides) must align with OSHA HCS guidelines, including fume hood use and PPE .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural confirmation : Use / NMR to verify cyclohexylamine proton environments (e.g., axial/equatorial protons at δ 1.2–2.1 ppm) and hexanamide chain integration.

- Purity assessment : HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation.

- Salt form validation : X-ray diffraction (PXRD) or FT-IR to confirm hydrochloride salt formation via NH stretching vibrations (~2500–3000 cm) .

Q. How should researchers address solubility challenges for this compound in aqueous buffers?

- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (e.g., phosphate buffer pH 6.5–7.5). Pre-formulation studies using dynamic light scattering (DLS) or differential scanning calorimetry (DSC) can identify optimal conditions. For in vitro assays, sonication or gentle heating (≤40°C) may aid dissolution without degrading the compound .

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s stability under long-term storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., hydrolysis of the amide bond). Store lyophilized powder under inert gas (argon) at -20°C to prevent oxidation. For solution-phase storage, use amber vials to minimize light exposure .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for binding partners (e.g., enzymes, receptors). Structural analogs like CD38 inhibitors (N-(4-aminocyclohexyl)pyrimidine-4-carboxamide derivatives) suggest potential NAD-metabolizing enzyme targets .

- Functional assays : Pair with siRNA knockdown or CRISPR-Cas9 models to validate target relevance. Dose-response curves (IC/EC) should be generated using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .

Q. What experimental designs mitigate discrepancies between in vitro and in vivo pharmacokinetic data?

- Methodological Answer :

- In vitro-in vivo correlation (IVIVC) : Use microsomal stability assays (human/rodent liver microsomes) to predict metabolic clearance. Adjust dosing regimens based on plasma protein binding (equilibrium dialysis) and tissue distribution studies (LC-MS/MS quantification).

- Species-specific differences : Compare metabolite profiles across models (e.g., rat vs. human hepatocytes) to identify interspecies variations in CYP450 metabolism .

Q. How should researchers resolve contradictions in toxicity profiles reported across studies?

- Methodological Answer : Cross-validate findings using OECD-compliant assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity). Address batch-to-batch variability by sourcing from certified suppliers (e.g., Enamine Ltd.) and verifying purity via orthogonal methods. For in vivo toxicity, conduct histopathology and serum biomarker analysis (e.g., ALT/AST for hepatotoxicity) .

Data Presentation Guidelines

- Raw Data : Include in appendices (e.g., NMR spectra, HPLC chromatograms).

- Processed Data : Tabulate key parameters (e.g., IC, logP) in the main text with error margins (SEM/SD).

- Visualization : Use scatter plots for dose-response relationships and heatmaps for omics data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.